molecular formula C21H23N3O B10992401 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1-[4-(1H-indol-3-yl)-3,6-dihydropyridin-1(2H)-yl]ethanone

2-(2,5-dimethyl-1H-pyrrol-1-yl)-1-[4-(1H-indol-3-yl)-3,6-dihydropyridin-1(2H)-yl]ethanone

Cat. No.: B10992401
M. Wt: 333.4 g/mol
InChI Key: FIAVRQOENPJGDN-UHFFFAOYSA-N
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Description

2-(2,5-dimethyl-1H-pyrrol-1-yl)-1-[4-(1H-indol-3-yl)-3,6-dihydropyridin-1(2H)-yl]ethanone is a complex organic compound that features a pyrrole ring substituted with dimethyl groups, an indole moiety, and a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1-[4-(1H-indol-3-yl)-3,6-dihydropyridin-1(2H)-yl]ethanone typically involves multi-step organic reactions. One common approach includes:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

    Indole Synthesis: The indole moiety can be constructed using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Dihydropyridine Formation: The Hantzsch dihydropyridine synthesis is often employed, where an aldehyde, a β-keto ester, and ammonia or an amine react to form the dihydropyridine ring.

    Coupling Reactions: The final step involves coupling the pyrrole, indole, and dihydropyridine units through various organic reactions such as Friedel-Crafts acylation or other carbon-carbon bond-forming reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and indole rings, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the dihydropyridine ring, converting it to a fully saturated piperidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is common.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, alcohols) under appropriate conditions.

Major Products

    Oxidation: Formation of N-oxides or carbonyl derivatives.

    Reduction: Conversion to piperidine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

The compound’s structural motifs are found in many biologically active molecules. It can be used in drug discovery and development, particularly in designing molecules that target specific biological pathways.

Industry

In material science, the compound’s properties can be exploited in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism by which 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1-[4-(1H-indol-3-yl)-3,6-dihydropyridin-1(2H)-yl]ethanone exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The indole and pyrrole rings can engage in π-π interactions, hydrogen bonding, and other non-covalent interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    2-(2,5-dimethyl-1H-pyrrol-1-yl)-1-(1H-indol-3-yl)ethanone: Lacks the dihydropyridine ring, which may affect its biological activity and chemical reactivity.

    1-(1H-indol-3-yl)-2-(1H-pyrrol-1-yl)ethanone: Similar structure but without the dimethyl groups on the pyrrole ring, potentially altering its properties.

Uniqueness

The presence of both the indole and dihydropyridine rings, along with the dimethyl-substituted pyrrole, makes 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1-[4-(1H-indol-3-yl)-3,6-dihydropyridin-1(2H)-yl]ethanone unique. This combination of structural features can lead to distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C21H23N3O

Molecular Weight

333.4 g/mol

IUPAC Name

2-(2,5-dimethylpyrrol-1-yl)-1-[4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethanone

InChI

InChI=1S/C21H23N3O/c1-15-7-8-16(2)24(15)14-21(25)23-11-9-17(10-12-23)19-13-22-20-6-4-3-5-18(19)20/h3-9,13,22H,10-12,14H2,1-2H3

InChI Key

FIAVRQOENPJGDN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1CC(=O)N2CCC(=CC2)C3=CNC4=CC=CC=C43)C

Origin of Product

United States

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